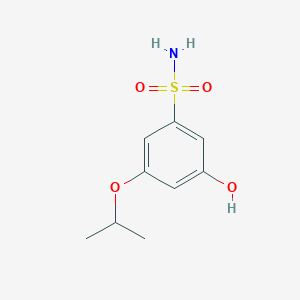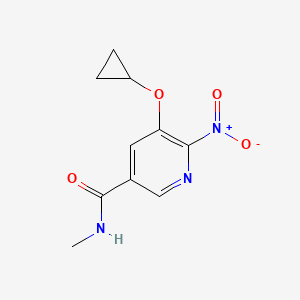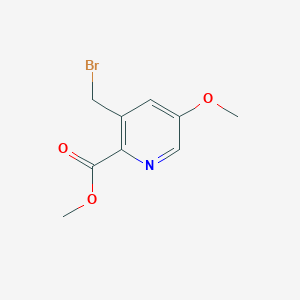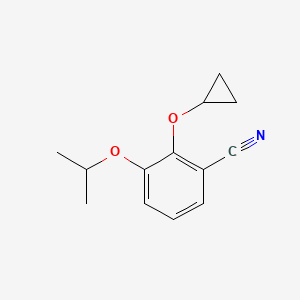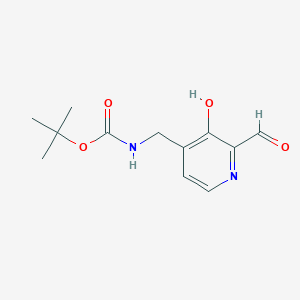
Tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate: is an organic compound with a molecular formula of C11H14N2O4 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the hydroxylated pyridine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent addition to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like amines or thiols under controlled conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential as a ligand in coordination chemistry.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of novel materials with specific properties.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins, affecting their function.
類似化合物との比較
- Tert-butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate
- Tert-butyl (3-hydroxypyridin-2-yl)carbamate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
Uniqueness:
- The specific positioning of the formyl and hydroxyl groups on the pyridine ring in tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate provides unique reactivity and interaction profiles compared to its analogs.
- The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
tert-butyl N-[(2-formyl-3-hydroxypyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8-4-5-13-9(7-15)10(8)16/h4-5,7,16H,6H2,1-3H3,(H,14,17) |
InChIキー |
VNIRHMDENCOVDO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=NC=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)


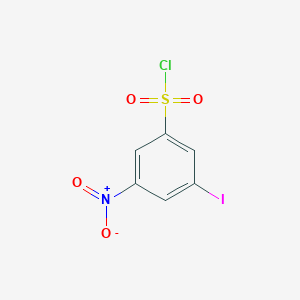

![[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849679.png)
